![molecular formula C15H18BF3O2 B14028550 4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14028550.png)
4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane is a boron-containing compound known for its unique chemical structure and reactivity. This compound is often used in organic synthesis, particularly in the formation of carbon-boron bonds, which are valuable intermediates in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with a suitable cyclopropyl derivative. The reaction is usually catalyzed by transition metals such as palladium or copper, which facilitate the formation of the boron-carbon bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the boron-containing group into other functional groups.
Substitution: The compound can participate in substitution reactions where the boron group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives, which can be further utilized in organic synthesis and material science applications.
科学研究应用
4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, facilitating the formation of complex molecular structures. The compound’s reactivity is influenced by the electronic properties of the trifluorophenyl and cyclopropyl groups, which can modulate the boron’s reactivity and selectivity in chemical reactions.
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Another boron-containing compound with applications in organic synthesis.
Uniqueness
4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane is unique due to the presence of the trifluorophenyl and cyclopropyl groups, which enhance its reactivity and selectivity in chemical reactions. These groups also provide additional steric and electronic effects that can be leveraged in the design of new molecules and materials.
属性
分子式 |
C15H18BF3O2 |
|---|---|
分子量 |
298.11 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H18BF3O2/c1-14(2)15(3,4)21-16(20-14)10-7-9(10)8-5-11(17)13(19)12(18)6-8/h5-6,9-10H,7H2,1-4H3/t9-,10+/m0/s1 |
InChI 键 |
GLKCAPUCEDMBJX-VHSXEESVSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC(=C(C(=C3)F)F)F |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=C(C(=C3)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B14028469.png)
![Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B14028472.png)
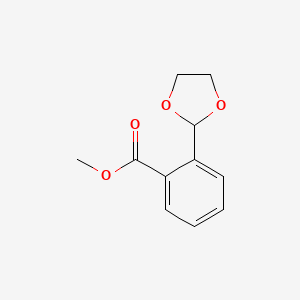
![[(1R,4S,4aS,8aS)-4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]methyl acetate](/img/structure/B14028483.png)

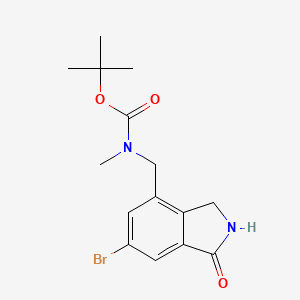
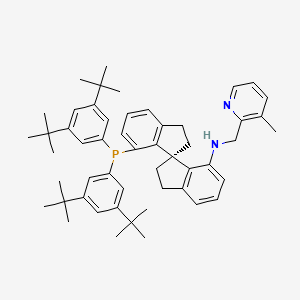
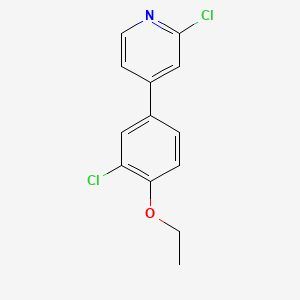
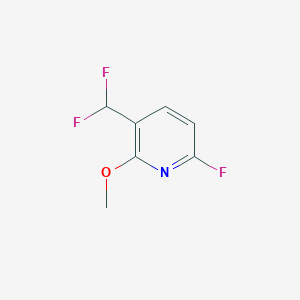
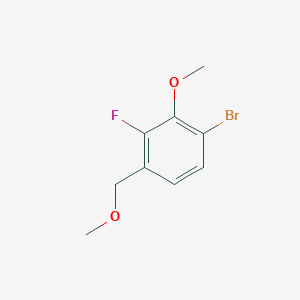
![Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14028527.png)

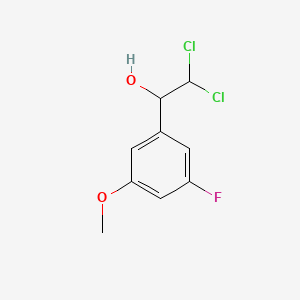
![3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14028539.png)
